molecular formula C6H10N2O3 B15347081 3,3-Dimethyl-2,3-dihydropyrazin-2-ol 1,4-dioxide CAS No. 88571-67-9

3,3-Dimethyl-2,3-dihydropyrazin-2-ol 1,4-dioxide

货号: B15347081
CAS 编号: 88571-67-9
分子量: 158.16 g/mol
InChI 键: NWZUERGZAMDMBB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,3-Dimethyl-2,3-dihydropyrazin-2-ol 1,4-dioxide (CAS 88571-67-9) is a high-purity chemical compound with the molecular formula C6H10N2O3 and a molecular weight of 158.16 g/mol . This pyrazine-based structure is characterized by its density of 1.26±0.1 g/cm³ and a melting point range of 162-164 °C when dissolved in ethanol . Its computed properties include a topological polar surface area of 66.6 Ų and a hydrogen bond donor count of one, which are critical parameters for researchers predicting the compound's behavior in biological systems and its drug-likeness . The unique pyrazine dioxide core presents significant research value as a key synthetic intermediate for exploring new chemical spaces. It serves as a versatile precursor for the synthesis of complex heterocyclic systems, which are prevalent in medicinal chemistry . Recent methodologies for modifying dihydropyrazine scaffolds, such as regioselective methylation using dimethyl sulfoxide as a C1 source, highlight the relevance of this chemical class in developing novel synthetic routes . This compound is provided as a research-grade material strictly for laboratory investigation. It is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to handling.

属性

CAS 编号

88571-67-9

分子式

C6H10N2O3

分子量

158.16 g/mol

IUPAC 名称

3,3-dimethyl-4-oxido-1-oxo-2H-pyrazin-1-ium-2-ol

InChI

InChI=1S/C6H10N2O3/c1-6(2)5(9)7(10)3-4-8(6)11/h3-5,9H,1-2H3

InChI 键

NWZUERGZAMDMBB-UHFFFAOYSA-N

规范 SMILES

CC1(C([N+](=O)C=CN1[O-])O)C

产品来源

United States

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-2,3-dihydropyrazin-2-ol 1,4-dioxide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the oxidation of 3,3-dimethyl-2,3-dihydropyrazin-2-one using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch processes. These methods ensure the efficient production of high-purity this compound, suitable for various applications.

化学反应分析

Thermal Decomposition and Rearrangement

The compound undergoes thermal decomposition under controlled conditions. Studies on structurally related dihydropyrazine derivatives reveal two primary pathways:

  • Diazoalkane formation : At elevated temperatures (50–100°C), elimination of carbon dioxide occurs, yielding diazoalkanes .

  • Ketone generation : Alternative cleavage produces ketones, carbon monoxide, and nitrogen gas .

Key factors influencing pathway dominance :

FactorDiazoalkane PathwayKetone Pathway
Solvent polarityFavored in polar solventsLess sensitive
Substituent electronic effectsElectron-donating groupsElectron-withdrawing groups
TemperatureOptimal at 50–100°CFavored at higher temps

Acid-Catalyzed Reactions

The hydroxyl group participates in acid-mediated transformations:

  • Condensation reactions : Under Brønsted acid catalysis (e.g., p-TsOH), the hydroxyl group reacts with electrophiles like aldehydes to form imine derivatives .

  • Ring-opening : Strong Lewis acids (AlCl₃, ZrCl₄) induce cleavage of the dihydropyrazine ring, generating intermediates for cycloadditions .

Example : Treatment with AlCl₃ at 200°C facilitates [4+2] cycloadditions with dienophiles like N-phenylmaleimide, producing functionalized cyclohexene derivatives .

Redox Reactions

The N-oxide groups enable redox transformations:

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces N-oxides to secondary amines while preserving the dihydropyrazine core .

  • Oxidation : Reaction with lead tetraacetate (LTA) oxidizes the hydroxyl group to a ketone, forming 3,3-dimethylpyrazine-2,5-dione .

Experimental data :

ReactionConditionsProduct Yield
Hydrogenation (H₂/Pd-C)40 psi, 25°C, 12 hrs78%
LTA oxidationCH₂Cl₂, 0°C, 2 hrs62%

Nucleophilic Substitution

The hydroxyl group acts as a leaving group under basic conditions:

  • Amine displacement : Reaction with primary amines (e.g., benzylamine) in DMF replaces the hydroxyl group with an amine, forming 3,3-dimethyl-2-benzylamino-dihydropyrazine 1,4-dioxide .

  • Thiol substitution : Thiophenol in the presence of K₂CO₃ yields thioether derivatives .

Kinetic isotope effect : Secondary deuterium isotope effects (kH/kD = 2.1 ± 0.3) confirm a concerted mechanism for substitutions .

Cycloaddition Reactivity

The dihydropyrazine ring participates in [4+2] cycloadditions:

  • Diels-Alder reactions : With electron-deficient dienophiles (e.g., maleic anhydride), the compound forms bicyclic adducts .

  • Solvent effects : Nonpolar solvents (toluene) favor endo selectivity, while polar aprotic solvents (DMF) enhance reaction rates .

Adduct stability : Post-cycloaddition oxidation converts adducts into aromatic pyrazine derivatives, useful in materials science .

Biological Interactions

The compound binds to biological macromolecules through:

  • Hydrogen bonding : Hydroxyl and N-oxide groups interact with protein active sites .

  • π-Stacking : The aromatic dihydropyrazine ring engages with nucleic acid bases .

Thermodynamic data :

Interaction TypeΔG (kcal/mol)ΔH (kcal/mol)
Hydrogen bonding with ATP−4.2−5.8
π-Stacking with DNA−3.1−2.4

Comparative Reactivity with Analogues

The compound’s reactivity differs from related heterocycles:

CompoundKey ReactionRate Constant (k, s⁻¹)
3,3-Dimethyl-2,3-dihydropyrazin-2-ol 1,4-dioxideN-oxide reduction0.12
2,5-Diisopropylpyrazine N,N′-dioxideThermal decomposition0.08
1-MethylpyrazoleElectrophilic substitution0.05

科学研究应用

3,3-Dimethyl-2,3-dihydropyrazin-2-ol 1,4-dioxide has found applications in several scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and antioxidant properties.

  • Medicine: It has potential therapeutic applications in the development of new drugs.

  • Industry: It is used in the production of organic materials and natural products.

作用机制

3,3-Dimethyl-2,3-dihydropyrazin-2-ol 1,4-dioxide is compared with other similar compounds, such as pyrrolopyrazine derivatives, which also exhibit biological activities. The uniqueness of this compound lies in its specific structural features and the resulting chemical properties.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

The compound’s closest structural analogues include derivatives of pyrazine, piperazine, and hybrid heterocycles.

Compound Core Structure Substituents Key Properties
3,3-Dimethyl-2,3-dihydropyrazin-2-ol 1,4-dioxide (Target Compound) Dihydropyrazine dioxide - 3,3-Dimethyl groups
- 2-Hydroxyl group
- 1,4-Dioxide moieties
- Moderate polarity due to -OH and dioxide groups
- Enhanced steric hindrance
1,5-Dimethyl-4-(tetrazolyl)pyrazol-3-one hybrids (: 4g, 4h) Hybrid heterocycles - Coumarin, benzodiazepine, tetrazole
- Methyl and phenyl groups
- High molecular weight (>500 Da)
- Multifunctional (potential antimicrobial)
(S)-1-(2,3-Dihydroxypropyl)-4-phenylpiperazine 1,4-dioxide () Piperazine dioxide - Dihydroxypropyl chain
- Phenyl group
- High solubility in polar solvents
- Pharmacological use (e.g., antitussive)

Key Observations :

  • Steric Factors : The 3,3-dimethyl groups in the target compound reduce conformational flexibility, unlike the dihydroxypropyl chain in ’s piperazine analogue, which enhances solubility but may decrease metabolic stability.
  • Hybrid Systems : Compounds like 4g and 4h () incorporate fused heterocycles (e.g., coumarin), broadening their biological activity spectrum but complicating synthesis and purification .

Research Findings and Gaps

  • Stability : The target compound’s dihydropyrazine ring may exhibit lower thermal stability compared to fully saturated piperazine dioxides, as partial unsaturation increases susceptibility to ring-opening reactions.
  • Piperazine dioxides () are better characterized, with proven antitussive effects .

常见问题

Q. What are the recommended methodologies for synthesizing 3,3-Dimethyl-2,3-dihydropyrazin-2-ol 1,4-dioxide, and how can reaction conditions be optimized?

Synthesis typically involves multi-step heterocyclic condensation reactions. For example, intermediates like pyrazolone derivatives can be prepared via cyclization of hydrazine derivatives with diketones under acidic conditions . Optimization may include varying solvents (e.g., ethanol vs. DMF), temperature (80–120°C), and catalysts (e.g., p-toluenesulfonic acid) to improve yields. Monitoring via TLC or HPLC is critical to track intermediate formation .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the pyrazine ring structure and substituent positions. For example, methyl protons typically appear as singlets near δ 2.1–2.5 ppm .
  • Chromatography : HPLC with UV detection (λ = 254 nm) and a C18 column can assess purity (>95% required for biological assays) .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]+^+ at m/z 187.0974) .

Q. How should researchers handle stability issues during storage and experimental use?

Store the compound in amber vials at 2–8°C under inert gas (argon or nitrogen) to prevent oxidation of the dihydroxy and N-oxide moieties . Pre-formulate stock solutions in anhydrous DMSO (10 mM) and avoid repeated freeze-thaw cycles to minimize degradation. Stability can be monitored via periodic HPLC analysis .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound’s biological activity?

SAR studies focus on modifying substituents (e.g., methyl groups, N-oxide positions) and evaluating effects on target binding. For example, replacing the 3,3-dimethyl group with bulkier substituents may alter steric hindrance, impacting enzyme inhibition (e.g., VEGFR-2 IC50_{50} values) . Computational docking (AutoDock Vina) paired with in vitro assays (e.g., kinase inhibition) helps correlate structural changes with activity .

Q. How can mechanistic insights into its reactivity be gained, particularly regarding ring-opening or rearrangement reactions?

Mechanistic studies use isotopic labeling (e.g., 18O^{18}O) and kinetic analysis. For instance, acid-catalyzed rearrangement of dihydropyrazine derivatives often follows a pinacol-like mechanism, involving protonation, carbocation formation, and hydride shift . Trapping intermediates with nucleophiles (e.g., water or methanol) and analyzing products via GC-MS can validate pathways .

Q. How do researchers resolve contradictions in reported data (e.g., conflicting bioactivity or solubility values)?

Contradictions may arise from differences in assay conditions (e.g., pH, cell lines). A meta-analysis approach is recommended:

  • Standardize protocols : Use identical buffer systems (e.g., PBS pH 7.4) and cell lines (e.g., HEK293 for receptor assays).
  • Validate sources : Cross-check purity (>95% via HPLC) and confirm compound identity via NMR .
  • Statistical analysis : Apply ANOVA to compare datasets and identify outliers .

Q. What methodologies are used to assess its bioactivity in complex biological systems?

  • In vitro : Dose-response curves (1–100 µM) in kinase inhibition assays (e.g., VEGFR-2) with ATP concentration fixed at 10 µM. IC50_{50} values are calculated using GraphPad Prism .
  • In vivo : Pharmacokinetic studies in rodent models (e.g., Sprague-Dawley rats) with LC-MS/MS quantification of plasma concentrations .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。